![molecular formula C13H11BrN2S2 B2519947 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide CAS No. 187657-57-4](/img/structure/B2519947.png)
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide
Overview
Description
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 3-position with a benzo[b]thiophene moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. The synthesis of such derivatives typically involves solid-phase methods or cyclocondensation reactions. For example, solid-phase synthesis using resin-bound intermediates (e.g., cyclic thioureas) and α-haloketones can yield high-purity products . The benzo[b]thiophene substituent introduces a sulfur-rich aromatic system, which may influence electronic properties and biological interactions, particularly in antimicrobial and anticancer applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the palladium-catalyzed coupling of 2-bromothiophene with phenylboronic acid.
Construction of Imidazothiazole Ring: The imidazothiazole ring can be formed by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Coupling of Benzothiophene and Imidazothiazole: The final step involves the coupling of the benzothiophene and imidazothiazole moieties, typically through a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogenic organisms and cancer cells.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase II, which is essential for DNA replication and cell division.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Salt Forms : Hydrobromide and hydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo applications .
Table 2: Antimicrobial and Antioxidant Profiles
Key Observations :
- Antifungal Potency : The 4-chlorophenyl derivative exhibits twice the antifungal activity of Furacilin against C. albicans, highlighting the role of electron-withdrawing groups .
- Antioxidant Efficacy: Phenolic derivatives (e.g., 4-hydroxyphenyl) show near-complete DPPH radical scavenging (97%), attributed to hydrogen donation mechanisms .
Pharmacological and Physicochemical Properties
Table 3: Physicochemical and Pharmacological Data
Key Observations :
- Thermal Stability : Brominated derivatives (e.g., 2-bromo-3-(4-bromophenyl)) exhibit high melting points (>250°C), suggesting robust crystalline structures .
- Therapeutic Potential: Methoxy-substituted analogs show promise as epidermal growth factor receptor (EGFR) inhibitors, while diaryl derivatives demonstrate immunomodulatory effects .
Biological Activity
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its effectiveness as an antimicrobial agent, with specific mechanisms targeting bacterial metabolism.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Benzo[b]thiophene moiety : Contributes to the compound's stability and biological interactions.
- Imidazo[2,1-b]thiazole framework : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
The molecular formula is CHBrNS, with a molecular weight of 339.27 g/mol.
The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis. This inhibition disrupts vital metabolic processes within the bacteria, making it a potential candidate for treating resistant strains of tuberculosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : Effective due to its specific mechanism targeting pantothenate synthetase.
- Fungal Infections : Preliminary studies suggest potential antifungal activity.
- Anticancer Properties : The compound has shown promise in influencing cellular processes related to cancer cell proliferation and survival.
Interaction Studies
Studies have demonstrated that this compound effectively binds to its target enzymes, leading to significant inhibition of their activity. This interaction highlights its therapeutic potential against infections caused by resistant strains of pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes some notable compounds and their characteristics:
Compound Name | Structural Features | Key Biological Activity |
---|---|---|
4-(Benzo[b]thiophen-3-yl)-thiazole-2-thiol | Contains thiazole and thiol groups | Antimicrobial |
1-Benzo[b]thiophen-3-yl-2-bromoethanone | Exhibits different reactivity due to bromo group | Synthetic applications |
Benzo[b]thiophene derivatives | Various structural modifications | Broad range of biological activities |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Against Mycobacterium tuberculosis :
- A study demonstrated that the compound inhibited pantothenate synthetase effectively, showing IC values indicative of strong antimicrobial activity .
-
Potential Antifungal Activity :
- Preliminary assays indicated that the compound could inhibit the growth of certain fungal strains, warranting further investigation into its antifungal properties .
-
Anticancer Activity :
- Research exploring the effects on cancer cell lines showed that the compound influenced gene expression related to cell survival and apoptosis .
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUVNIERLVVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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